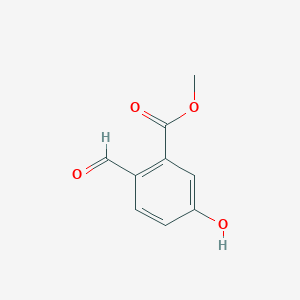

Methyl 2-formyl-5-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQYNMGKSATEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Formyl 5 Hydroxybenzoate

Direct Formylation Strategies for Substituted Phenols and Benzoates

Direct formylation involves the introduction of a formyl group (-CHO) onto an aromatic ring in a single step. The starting material for synthesizing Methyl 2-formyl-5-hydroxybenzoate is typically Methyl 4-hydroxybenzoate (B8730719). The powerful ortho-directing effect of the hydroxyl group is leveraged to introduce the formyl group at the C-2 position.

The Casnati–Skattebøl reaction is a highly effective method for the ortho-selective formylation of phenols. synarchive.comresearcher.life The reaction proceeds by treating a phenolate, specifically a magnesium phenolate, with formaldehyde (B43269), followed by an in-situ oxidation of the intermediate hydroxymethyl group to the desired aldehyde. synarchive.comresearcher.life An improved and widely used protocol involves the use of anhydrous magnesium chloride and triethylamine (B128534) with paraformaldehyde as the formaldehyde source. synarchive.com

The mechanism begins with the deprotonation of the phenol (B47542) by triethylamine, followed by chelation with MgCl₂, which enhances the nucleophilicity of the phenoxide and directs the electrophile (formaldehyde) to the ortho position. The resulting magnesium-chelated hydroxymethylphenol intermediate is then oxidized to the salicylaldehyde (B1680747) derivative.

This reaction has proven particularly suitable for substrates bearing electron-withdrawing groups. For instance, the formylation of methyl 4-hydroxybenzoate using Casnati–Skattebøl conditions has been reported to produce the corresponding ortho-formylated product, methyl 3-formyl-4-hydroxybenzoate, in high yield (88%). thieme-connect.com The reaction conditions, such as temperature, can be critical; milder temperatures often favor the formation of the formylated product, while higher temperatures may lead to side reactions. researchgate.netconicet.gov.ar

The Vilsmeier–Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The reactive electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgajrconline.org

The mechanism is an electrophilic aromatic substitution. For a substrate like methyl 4-hydroxybenzoate, the phenolic hydroxyl group strongly activates the ring towards substitution. Deprotonation to the phenoxide further enhances this activation. The powerful activating and ortho, para-directing nature of the hydroxyl/phenoxide group dominates the meta-directing effect of the methyl ester group. Since the para position is occupied, the electrophilic Vilsmeier reagent attacks one of the equivalent ortho positions (C-2 or C-6), leading to the desired product after hydrolysis of the iminium intermediate. organic-chemistry.orgwikipedia.org Studies have shown that phenols undergo Vilsmeier-Haack formylation in good yields, and the reaction can be performed under both solvent and solvent-free conditions. ajrconline.org

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the source of the formyl carbon to introduce an aldehyde group onto highly activated aromatic rings, such as phenols. wikipedia.org The reaction is typically carried out in an acidic medium like glycerol (B35011) and boric acid or acetic acid. Formylation occurs preferentially at the position ortho to the activating hydroxyl group. wikipedia.org

The reaction mechanism is understood to involve the formation of an electrophilic iminium species from the protonation and ring-opening of HMTA. wikipedia.org This electrophile attacks the electron-rich phenol ring to form a benzylamine-type intermediate. A subsequent intramolecular redox reaction, where the benzylic carbon is oxidized, followed by acidic hydrolysis, liberates the aldehyde. wikipedia.org Although effective for ortho-formylation of phenols, the Duff reaction is often characterized by being generally inefficient and can result in modest yields. wikipedia.org

This method is closely related to the Duff reaction and employs hexamethylenetetramine (HMTA) in a strong acidic medium, such as trifluoroacetic acid (TFA). This approach has been successfully used for the formylation of activated aromatic esters.

A relevant example is the synthesis of methyl 5-formyl-2-methoxybenzoate from methyl o-anisate. prepchem.com In this procedure, the starting ester is refluxed with HMTA in TFA. After the reaction is complete, the mixture is neutralized and the product is isolated. prepchem.com This demonstrates that the combination of HMTA and a strong acid can effectively formylate an aromatic ring bearing a methoxy (B1213986) group, which is electronically similar to a hydroxyl group. By analogy, applying this protocol to methyl 4-hydroxybenzoate is a viable strategy for the synthesis of this compound. The HMTA provides the formyl group precursor, and the acidic medium facilitates the electrophilic aromatic substitution onto the activated phenol ring.

Multi-Step Synthesis from Diverse Precursors

An alternative to direct formylation is a multi-step approach starting from a different carboxylic acid derivative. A common and logical precursor is p-hydroxybenzoic acid. cabidigitallibrary.org

The synthesis begins with the esterification of p-hydroxybenzoic acid to yield the key intermediate, methyl 4-hydroxybenzoate (also known as methylparaben). atamanchemicals.com This transformation is typically achieved via Fischer esterification, where the carboxylic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). cabidigitallibrary.orgatamanchemicals.com This esterification has been reported to proceed in high yields, with one study achieving 86.1% yield when using a 3:1 molar ratio of methanol to p-hydroxybenzoic acid. cabidigitallibrary.org

Once methyl 4-hydroxybenzoate is obtained, any of the direct formylation strategies described in section 2.1 can be applied to introduce the formyl group at the C-2 position to furnish the final product, this compound.

Another multi-step pathway could involve starting with a precursor that already contains a one-carbon unit at the desired position, which is then converted to an aldehyde. For example, one could synthesize methyl 5-(hydroxymethyl)-2-hydroxybenzoate and then perform a selective oxidation of the primary alcohol to the aldehyde. The oxidation of benzylic alcohols to aldehydes is a well-established transformation, often accomplished using reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). A similar strategy has been demonstrated in the synthesis of methyl 5-formyl-2-nitrobenzoate from its corresponding methyl 5-(hydroxymethyl)-2-nitrobenzoate precursor using PCC on aluminum oxide, highlighting the feasibility of this approach. chemicalbook.com

Strategies Involving Selective Derivatization of Phenolic Substrates

The selective formylation of phenols is a well-established area of organic synthesis, with several classic name reactions being particularly relevant. These methods leverage the activating nature of the phenolic hydroxyl group, which directs electrophilic substitution primarily to the ortho and para positions.

One of the most prominent methods for ortho-formylation is the Reimer-Tiemann reaction . wikipedia.orgsynarchive.com This reaction typically involves treating a phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide. wikipedia.orgmychemblog.com The process begins with the deprotonation of chloroform by the base to generate the highly reactive dichlorocarbene (B158193) (:CCl₂) electrophile. wikipedia.org Concurrently, the phenol is deprotonated to form a phenoxide ion, which is more activated towards electrophilic attack than the neutral phenol. wikipedia.org The electron-rich phenoxide then attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to yield the final aldehyde. wikipedia.org The Reimer-Tiemann reaction is renowned for its ortho-selectivity, which is a key advantage in the synthesis of salicylaldehydes. wikipedia.orgmychemblog.com

Another cornerstone of phenolic formylation is the Duff reaction . wikipedia.org This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or glycerol-boric acid. wikipedia.orgecu.edu The reaction mechanism involves the generation of an iminium ion from protonated HMTA, which then acts as the electrophile. wikipedia.org This electrophile attacks the electron-rich ortho position of the phenol. Subsequent hydrolysis of the resulting benzylamine-like intermediate furnishes the desired o-hydroxybenzaldehyde. wikipedia.org While effective, the Duff reaction is often associated with low to moderate yields. ecu.edu

Advanced Synthetic Techniques and Yield Optimization Studies

Continuous efforts in synthetic methodology have led to the development of more advanced and efficient techniques for the preparation of compounds like this compound, focusing on overcoming the limitations of classical methods, such as low yields and harsh reaction conditions.

A significant advancement involves modifications to the Duff reaction. One such modification is the use of trifluoroacetic acid (TFA) as the solvent and reaction medium for the formylation with HMTA. This approach has been shown to proceed under milder conditions and can lead to significantly improved yields for certain aromatic substrates.

Further yield optimization for the Duff reaction has been explored through the use of additives. Research has indicated that the addition of trimethylsilyl (B98337) chloride can enhance the yield of formylation for various phenol derivatives. ecu.edu This modification is believed to proceed via an in-situ protection of the phenolic hydroxyl group, which can influence the reactivity and selectivity of the formylation process.

More recently, directed ortho-lithiation has emerged as a powerful and high-yielding strategy for the synthesis of salicylaldehydes. This technique involves the protection of the phenolic hydroxyl group with a directing group, such as an N-isopropylcarbamate. This group facilitates the selective removal of a proton at the ortho position by a strong base like tert-butyllithium. The resulting ortho-lithiated species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group with excellent regioselectivity and in high yields, often ranging from 81-93% for a variety of substrates.

To illustrate the improvements in yield offered by different synthetic strategies, the following table presents comparative data for the formylation of various phenolic substrates, which are analogous to the synthesis of this compound.

| Phenolic Substrate | Formylation Method | Yield (%) |

|---|---|---|

| 2,6-Xylenol | Duff Reaction (HMTA/TFA) | 95 |

| 2-Naphthol | Modified Duff Reaction (with Trimethylsilyl chloride) | Increased yield over traditional Duff |

| Various Phenols | Directed ortho-Lithiation (N-Isopropylcarbamate) | 81-93 |

| p-Cresol | Reimer-Tiemann Reaction | Variable (often moderate) |

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. The focus is on developing more sustainable processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

For the formylation of phenols, green approaches can include the use of more environmentally benign solvents. While traditional methods often rely on chlorinated solvents or strong acids, research into similar transformations has explored the use of water as a solvent, which is non-toxic, inexpensive, and readily available.

Furthermore, solvent-free reaction conditions represent a significant step towards greener synthesis. "Grindstone chemistry," or mechanochemistry, where reactions are carried out by grinding solid reactants together, has been explored for the synthesis of salicylaldehydes. This technique can reduce or eliminate the need for solvents, leading to a more sustainable and atom-economical process. While specific studies on the green synthesis of this compound are not widely documented, these principles offer a clear pathway for future research and process development.

Chemical Reactivity and Derivatization Pathways of Methyl 2 Formyl 5 Hydroxybenzoate

Transformations of the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidative Derivatization to Carboxylic Acid Analogs

The formyl group of methyl 2-formyl-5-hydroxybenzoate can be readily oxidized to a carboxylic acid. This transformation is a common strategy to introduce an additional acidic functionality into the molecule. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are typically employed for this purpose. The resulting product is 2-carboxy-5-hydroxybenzoic acid methyl ester.

Reductive Modifications Leading to Hydroxymethyl Derivatives

Conversely, the aldehyde can be reduced to a primary alcohol, yielding a hydroxymethyl derivative. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4) to selectively reduce the aldehyde without affecting the methyl ester group. The product of this reaction is methyl 2-(hydroxymethyl)-5-hydroxybenzoate.

Olefination Reactions, Including Horner–Wadsworth–Emmons Type Condensations

The aldehyde functionality is an excellent electrophile for olefination reactions, such as the Horner–Wadsworth–Emmons (HWE) reaction. wikipedia.orgyoutube.comalfa-chemistry.com This powerful method allows for the stereoselective synthesis of alkenes, predominantly affording the (E)-isomer. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In a typical HWE reaction, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base, reacts with the aldehyde. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to create carbon-carbon double bonds with high reliability. conicet.gov.ar The resulting products are derivatives of methyl 5-hydroxy-2-(alkenyl)benzoate. The reaction offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions compared to Wittig reagents, and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.orgorganic-chemistry.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, primarily undergoing reactions where it acts as a nucleophile.

Etherification and Esterification through Nucleophilic Substitution Reactions

The hydroxyl group can be readily converted into an ether or an ester. Etherification is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base, such as potassium carbonate. For instance, reaction with dimethyl sulfate (B86663) can yield methyl 2-formyl-5-methoxybenzoate. google.com Similarly, esterification can be accomplished by reacting the phenol with an acyl chloride or an acid anhydride.

Aromatic Electrophilic Substitution Patterns and Regiocontrol

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing formyl and methyl ester groups. The directing effects of these substituents determine the position of incoming electrophiles. The hydroxyl group is a strong ortho-, para-director, while the formyl and methyl ester groups are meta-directors. In this specific substitution pattern, the positions ortho and para to the strongly activating hydroxyl group are positions 3, and 6. The positions meta to the deactivating formyl and ester groups are 4 and 6. Therefore, electrophilic substitution is most likely to occur at the 6-position, which is ortho to the hydroxyl group and meta to the formyl and ester groups.

A related synthetic route involves the formylation of methyl 2-methoxybenzoate (B1232891) using hexamethylenetetramine in trifluoroacetic acid, which yields methyl 5-formyl-2-methoxybenzoate. prepchem.com This indicates that the position para to the methoxy (B1213986) group is susceptible to electrophilic attack.

Multicomponent Reaction (MCR) Strategies Employing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in organic synthesis for building molecular complexity efficiently. researchgate.netwikipedia.org The structure of this compound, possessing both an aldehyde and a phenol-like hydroxyl group, makes it an ideal candidate for various MCRs, particularly those involving salicylaldehyde (B1680747) derivatives. researchgate.net These reactions often lead to the formation of diverse heterocyclic scaffolds, which are of great interest in medicinal chemistry and materials science.

While specific literature detailing the use of this compound in well-known MCRs like the Ugi and Passerini reactions is not abundant, the reactivity of the salicylaldehyde core strongly suggests its applicability. wikipedia.orgorganic-chemistry.org The Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, typically yields α-acylamino amides. wikipedia.orgnih.gov In the context of this compound, the formyl group would serve as the aldehyde component.

The Passerini reaction, a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide, produces α-acyloxy amides. wikipedia.orgorganic-chemistry.org Again, the aldehyde functionality of this compound is poised to participate in this transformation. The presence of the hydroxyl and methyl ester groups on the aromatic ring could influence the reaction's outcome and potentially lead to novel, functionalized products.

A significant application of salicylaldehydes in MCRs is the synthesis of chromene derivatives. ajgreenchem.combeilstein-journals.orgnih.govnih.gov These reactions often proceed through a one-pot condensation of a salicylaldehyde derivative, a C-H activated compound (like malononitrile (B47326) or a β-ketoester), and sometimes a third component. The formyl group of this compound would readily undergo Knoevenagel condensation, a key step in many of these chromene syntheses. The electron-donating hydroxyl group and the electron-withdrawing methyl ester group would likely modulate the reactivity of the aromatic ring and the formyl group, influencing the reaction yields and the properties of the resulting chromene derivatives.

A plausible MCR involving this compound for the synthesis of a substituted 2-amino-4H-chromene-3-carbonitrile derivative is outlined below. This reaction would typically be catalyzed by a base.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Malononitrile | A suitable active methylene (B1212753) compound (e.g., a β-ketoester) | Substituted 2-amino-4H-chromene derivative |

Functionalization and Manipulation of the Methyl Ester Moiety

The methyl ester group of this compound provides another avenue for chemical derivatization, allowing for the modification of this part of the molecule to introduce new functionalities or to prepare for subsequent reactions. The primary transformations of the methyl ester moiety include hydrolysis, reduction, and transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formyl-2-hydroxybenzoic acid. This transformation is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The resulting carboxylic acid can then participate in a variety of other reactions, such as amide bond formation.

Reduction: The methyl ester group can be selectively reduced to a primary alcohol, yielding (2-(hydroxymethyl)-4-formylphenyl)methanol. This reduction requires a chemoselective reducing agent that does not affect the aldehyde group. Reagents like sodium borohydride in the presence of a Lewis acid or under specific conditions might achieve this transformation. However, more potent reducing agents like lithium aluminum hydride would likely reduce both the ester and the aldehyde functionalities. The selective reduction of the ester in the presence of an aldehyde is a challenging but valuable transformation.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, potentially altering the solubility, reactivity, and biological activity of the molecule. For instance, transesterification with a bulkier alcohol could be used to introduce steric hindrance or to attach a specific functional group for further derivatization.

The table below summarizes the potential functionalization pathways of the methyl ester group in this compound.

| Reaction | Reagents | Product |

| Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | 5-Formyl-2-hydroxybenzoic acid |

| Reduction | Chemoselective reducing agent (e.g., NaBH₄ with additives) | (2-(hydroxymethyl)-4-formylphenyl)methanol |

| Transesterification | R-OH, Acid or Base catalyst | This compound derivative with a new ester group |

Methyl 2 Formyl 5 Hydroxybenzoate As a Key Synthetic Building Block

Precursor in the Construction of Architecturally Complex Organic Molecules

The strategic placement of reactive functional groups makes Methyl 2-formyl-5-hydroxybenzoate an ideal starting material for synthesizing architecturally complex organic molecules. Organic chemists leverage this intermediate to build intricate molecular frameworks that would otherwise require lengthy and less efficient synthetic routes. wikipedia.org Its utility is demonstrated in the large-scale synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a chemical entity developed for potential therapeutic applications in hyperproliferative and inflammatory disorders, as well as cancer. thermofisher.com The synthesis involves a Horner-Wadsworth-Emmons reaction with the formyl group of a derivative, 5-formylsalicylic acid, showcasing how this aldehyde functionality is key to constructing more elaborate structures. thermofisher.com This highlights the compound's role as a foundational element upon which significant molecular complexity can be built.

Role in Natural Product Synthesis and the Development of Bioactive Analogs

While direct synthesis of natural products using this compound is a specialized area, its primary value lies in its function as a precursor for a wide range of bioactive molecules. numberanalytics.com The inherent reactivity of its structure allows for its incorporation into synthetic pathways aimed at producing analogs of natural products or entirely novel compounds with significant pharmacological potential. The ability to serve as a scaffold for bioactive molecules makes it a valuable tool in medicinal chemistry and drug discovery programs. numberanalytics.com For instance, derivatives of this scaffold are used to generate compounds with potential antifungal, antihypertensive, anticancer, and antiviral properties. numberanalytics.com

Intermediate for Novel Pharmaceutically Relevant Scaffolds

The adaptability of this compound allows for its use in creating a variety of heterocyclic structures that are central to many pharmaceutical agents.

Synthesis of Benzoxaborole Ring Systems

The benzoxaborole motif is a privileged structure in medicinal chemistry, known for its unique biological activities. The ortho-hydroxybenzaldehyde functionality present in this compound is a key structural feature for the synthesis of the benzoxaborole ring. An enantioselective synthesis of 3-substituted benzoxaboroles can be achieved through an intramolecular oxa-Michael addition of the hydroxyl group to an in-situ generated intermediate. byjus.com This type of reaction, often catalyzed by chiral organocatalysts, can lead to benzoxaboroles with high enantioselectivity. byjus.com The presence of both a hydroxyl group and a formyl group in the starting material is critical for the formation of this important heterocyclic system.

Construction of Indole-Derived Pharmacophores with Biological Implications

Indole (B1671886) and its derivatives are fundamental components of numerous biologically active compounds. wikipedia.org Well-established methods like the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, provide a pathway to indole rings. thermofisher.comwikipedia.org The formyl group of this compound can react with a substituted phenylhydrazine to form a phenylhydrazone, which then undergoes an acid-catalyzed cyclization to yield a substituted indole. wikipedia.org This makes it a valuable precursor for creating highly functionalized indole pharmacophores. Furthermore, the Nenitzescu indole synthesis, which forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester, highlights the importance of hydroxylated aromatic rings in indole synthesis. wikipedia.orgresearchgate.net Multicomponent reactions (MCRs) have also emerged as powerful tools for assembling indole-fused heterocycles from simple starting materials, offering efficient pathways to structural diversity. nih.govnih.govresearchgate.net

Pathways to Dual Aromatase-Sulfatase Inhibitors (DASIs) and Related Compounds

Dual aromatase-sulfatase inhibitors (DASIs) represent a promising therapeutic strategy for hormone-dependent breast cancer by simultaneously targeting two key enzymes in estrogen biosynthesis. researchgate.net The synthesis of novel DASIs often involves creating a molecular scaffold that can interact with both enzymes. Compounds based on the anastrozole (B1683761) template have been developed by incorporating a phenol (B47542) sulfamate (B1201201) ester moiety, which is a pharmacophore for irreversible steroid sulfatase inhibition. researchgate.net The synthesis of these complex molecules can involve the modification of phenolic precursors. researchgate.netyoutube.com this compound, with its phenolic hydroxyl group, serves as a potential starting point for the introduction of the required sulfamate group and further elaboration to construct the aromatase-inhibiting portion of the DASI.

Contributions to Heterocyclic Chemistry and Ring Closure Reactions

The trifunctional nature of this compound makes it a significant contributor to the field of heterocyclic chemistry. The interplay between the aldehyde, hydroxyl, and ester functionalities allows for a wide variety of ring-forming reactions. For example, Ugi-type multicomponent reactions (MCRs) can utilize the aldehyde group to generate complex and potentially bioactive heterocyclic scaffolds in a one-pot procedure. numberanalytics.com The synthesis of spiropyrans, a class of photochromic compounds, has been achieved through the cyclocondensation of a derivative, methyl 3,5-diformyl-2,4-dihydroxy-benzoate, with an indolium salt, demonstrating the utility of the formyl and hydroxyl groups in constructing complex fused ring systems. mdpi.comresearchgate.net These reactions highlight the compound's versatility in generating a broad spectrum of heterocyclic structures, many of which are of interest in materials science and medicinal chemistry.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 41489-76-3 | researchgate.netnih.govrevistadechimie.ro |

| Molecular Formula | C₉H₈O₄ | wikipedia.orgnih.govrevistadechimie.ro |

| Molecular Weight | 180.16 g/mol | nih.gov |

| IUPAC Name | This compound | revistadechimie.ro |

| Physical Form | Solid | wikipedia.orgrevistadechimie.ro |

| Purity | ~98% | wikipedia.orgrevistadechimie.ro |

Advanced Spectroscopic and Analytical Methodologies in the Research of Methyl 2 Formyl 5 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 2-formyl-5-hydroxybenzoate, a complete assignment of proton and carbon signals would be essential for confirming the substitution pattern on the benzene (B151609) ring.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for each of the eight protons in unique chemical environments.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicity) would be dictated by their position relative to the electron-withdrawing aldehyde (-CHO) and ester (-COOCH₃) groups, and the electron-donating hydroxyl (-OH) group. The proton situated between the formyl and ester groups would likely be the most deshielded (highest chemical shift).

Aldehyde Proton: A very distinct singlet for the formyl proton (-CHO) would be expected at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature (typically δ 4-7 ppm, but can be further downfield).

Methyl Protons: The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet, typically in the region of δ 3.5-4.0 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all nine carbon atoms are chemically non-equivalent, and thus nine distinct signals would be expected.

Carbonyl Carbons: Two signals would be observed in the most downfield region of the spectrum. The aldehyde carbonyl carbon is typically found around δ 190-200 ppm, while the ester carbonyl carbon appears around δ 165-175 ppm.

Aromatic Carbons: Six signals would be present in the aromatic region (δ 110-170 ppm). The carbon atom attached to the hydroxyl group (C-OH) would be shifted downfield (e.g., ~160 ppm), as would the carbon attached to the formyl group. The other aromatic carbons would have shifts influenced by the combined electronic effects of the substituents.

Methyl Carbon: The carbon of the methyl ester group (-OCH₃) would appear at a higher field, typically around δ 50-60 ppm. docbrown.info

Expected ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges and data from similar compounds. Actual experimental values may vary.)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic C-OH | 155 - 165 |

| Aromatic C-CHO | 135 - 145 |

| Aromatic C-COOCH₃ | 120 - 130 |

| Aromatic C-H | 115 - 140 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal the connectivity between the protons on the aromatic ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for confirming the substitution pattern. For instance, correlations would be expected from the aldehyde proton to the aromatic carbons two and three bonds away, and from the methyl protons to the ester carbonyl carbon and the aromatic carbon attached to the ester group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the molecule's functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group, with the broadening due to hydrogen bonding. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. docbrown.info The aldehyde C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretches: Two strong, distinct carbonyl (C=O) stretching bands would be prominent. The ester carbonyl absorption is typically found around 1720-1740 cm⁻¹, while the aldehyde carbonyl, being conjugated with the aromatic ring, would appear at a lower frequency, around 1680-1700 cm⁻¹. docbrown.info

C=C Stretches: Aromatic C=C bond stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches: C-O stretching vibrations for the ester and the phenol (B47542) would be visible in the fingerprint region, between 1000-1300 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H | C-H Stretch | ~2850, ~2750 | Weak |

| Methyl C-H | C-H Stretch | 2900 - 3000 | Medium |

| Ester C=O | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde C=O | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O bonds give strong IR signals, C=C aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the substituted benzene ring would be particularly prominent.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular formula of this compound is C₉H₈O₄, giving it a molecular weight of 180.16 g/mol .

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule. HRMS can measure mass to a very high degree of accuracy (typically to four or five decimal places). For this compound (C₉H₈O₄), HRMS would be able to confirm its elemental composition by providing an exact mass measurement that distinguishes it from any other combination of atoms that might have the same nominal mass. The parent molecular ion [M]⁺ would be observed at a precise m/z value.

Electron Ionization (EI) Mass Spectrometry: In a standard EI-MS experiment, a distinct fragmentation pattern would be expected.

Elucidation of Fragmentation Pathways for Structural Confirmation

Upon ionization, typically by electron impact (EI), the molecular ion undergoes a series of fragmentation events, leading to the formation of smaller, stable charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments helps in piecing together the original molecular structure. Key fragmentation patterns for aromatic carbonyl compounds and esters are well-documented. libretexts.orgmiamioh.edu

Predicted Fragmentation Pathways:

Loss of a Methoxy (B1213986) Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (mass = 31). This would produce a prominent acylium ion at m/z 149.

Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group can lead to the loss of a formyl radical (mass = 29), yielding a fragment ion at m/z 151. libretexts.org

Loss of a Carbomethoxy Radical (•COOCH₃): The entire methyl ester group (mass = 59) can be lost, resulting in an ion at m/z 121.

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. For instance, the bond between the ester carbonyl and the aromatic ring could break, leading to characteristic fragment ions.

These predicted fragmentation patterns provide a fingerprint for the molecule, allowing for its unambiguous identification when coupled with other analytical data.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Mass of Neutral Loss (Da) |

|---|---|---|---|

| 180 | [C₉H₈O₄]⁺• (Molecular Ion) | - | 0 |

| 151 | [M - CHO]⁺ | •CHO | 29 |

| 149 | [M - •OCH₃]⁺ | •OCH₃ | 31 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation (if applicable to related compounds)

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the surveyed literature, examining the crystallographic data of closely related analogs offers significant insight into its likely solid-state conformation and packing.

For example, the crystal structure of Methyl 5-acetyl-2-hydroxybenzoate , which differs only by a methyl group on the formyl carbon, has been elucidated. researchgate.net Similarly, the structure of Methyl 5-bromo-2-hydroxybenzoate provides relevant comparison. nih.gov Analysis of these related compounds reveals common structural motifs that are anticipated for this compound.

Key features observed in these related structures include:

Planarity: The benzene ring and its substituents tend to be largely coplanar. nih.gov

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected between the phenolic hydroxyl group and the ester's carbonyl oxygen.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are often linked by intermolecular O—H···O hydrogen bonds, which can form extensive supramolecular structures, such as C(6) chains. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing. nih.gov

These observations suggest that this compound would likely adopt a planar conformation in the solid state, stabilized by a network of hydrogen bonds and other non-covalent interactions.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, UPLC)

Chromatographic methods are indispensable for separating this compound from reaction byproducts, starting materials, or other impurities, thereby assessing its purity. The choice of technique depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this type of aromatic compound.

A typical method would involve a gradient elution using a mixture of water (often acidified with formic or acetic acid to ensure the phenolic proton remains on) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups constitute a strong chromophore, likely with a maximum absorbance around 254 nm. researchgate.net The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification and purity determination. UPLC offers faster analysis times and higher resolution compared to traditional HPLC.

Table 2: Typical RP-HPLC Parameters for Analysis of Related Aromatic Esters

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol : Water or Acetonitrile : Water | researchgate.net |

| Elution | Isocratic or Gradient | |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |

| Detection | UV at ~254 nm | researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | |

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. The phenolic hydroxyl group in this compound can lead to peak tailing and potential degradation in the hot injector port. To overcome this, derivatization is often employed. Silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether is a standard approach. hmdb.cahmdb.ca

Once volatilized, the compound is separated on a capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) based on its boiling point and interactions with the column. The separated components then enter the mass spectrometer, where they are fragmented and detected, providing both qualitative identification (from the mass spectrum) and quantitative purity assessment (from the peak area in the chromatogram).

Theoretical and Computational Chemistry of Methyl 2 Formyl 5 Hydroxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 2-formyl-5-hydroxybenzoate at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are widely employed to predict the geometric and electronic structure of molecules. For aromatic compounds with multiple functional groups, like the subject molecule, DFT methods, particularly with hybrid functionals like B3LYP, are often used to provide a balance between computational cost and accuracy. acs.orgacs.org These calculations can determine optimized molecular geometries, vibrational frequencies, and various thermodynamic properties.

For instance, studies on similar molecules like methyl 4-hydroxybenzoate (B8730719) have utilized both HF and DFT methods to calculate a range of quantum chemical parameters, demonstrating the utility of these approaches in characterizing substituted aromatic compounds. researchgate.net Such calculations are foundational for the more specific analyses discussed in the following sections.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. acs.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

For phenolic compounds and aromatic aldehydes, the HOMO is typically characterized by π-orbitals distributed across the benzene (B151609) ring and the oxygen atom of the hydroxyl group, indicating these as likely sites for electrophilic attack. The LUMO, conversely, is often localized on the electron-withdrawing formyl and ester groups, marking them as probable sites for nucleophilic attack. researchgate.net In this compound, the HOMO would be expected to have significant contributions from the phenyl ring and the hydroxyl group, while the LUMO would likely be centered on the formyl group and the ester carbonyl.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These are representative values based on similar phenolic compounds and are for illustrative purposes.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

The presence of rotatable bonds in this compound, specifically around the formyl and methyl ester groups, allows for the existence of different conformers. Computational methods are essential for determining the relative energies of these conformers and identifying the most stable structure. nih.gov A critical feature in this molecule is the potential for a strong intramolecular hydrogen bond between the hydroxyl group at position 5 and the formyl group at position 2. nih.govmdpi.com

Studies on ortho-hydroxy aromatic aldehydes consistently show that the intramolecular hydrogen bond significantly stabilizes the planar conformation where the formyl group is oriented towards the hydroxyl group. nih.govnih.gov This interaction, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), leads to a quasi-aromatic ring formation that enhances stability. mdpi.com Quantum chemical calculations can quantify the energy of this hydrogen bond and its effect on the geometry, such as the O-H, C=O, and O···O distances. mdpi.com The strength of this interaction can be estimated using methods like the molecular tailoring approach or by analyzing electron density at bond critical points. nih.govmdpi.com

Table 2: Predicted Geometrical Parameters for the Intramolecular Hydrogen Bond in this compound

| Parameter | Predicted Value |

|---|---|

| O-H bond length (Å) | 0.98 |

| H···O distance (Å) | 1.85 |

| O···O distance (Å) | 2.65 |

| O-H···O angle (°) | 145 |

Note: These values are illustrative and based on computational studies of similar o-hydroxybenzaldehydes.

Reaction Mechanism Investigations Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. nih.gov For a molecule like this compound, this could involve studying its synthesis, its role in condensation reactions via the aldehyde group, or its oxidation. acs.orgnih.gov

For example, DFT studies on the reaction of benzaldehyde with amines to form Schiff bases have successfully detailed the energetic profiles of the reaction, including the identification of key transition states for hemiaminal formation and subsequent water elimination. nih.gov Similar computational approaches could be applied to predict the reactivity of the formyl group in this compound, assessing the activation barriers for its reactions with various nucleophiles and understanding the influence of the hydroxyl and ester substituents on the reaction rate.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Infrared (IR) spectroscopy is a key technique, and computational methods can calculate the vibrational frequencies and intensities of the molecule's normal modes. elixirpublishers.com For this compound, key predicted vibrational modes would include the O-H stretch (broadened by hydrogen bonding), the C=O stretches of the aldehyde and ester groups, and various C-C stretching modes of the aromatic ring. libretexts.org Comparing calculated and experimental spectra aids in the assignment of vibrational bands. elixirpublishers.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. elixirpublishers.com These predictions are invaluable for interpreting complex experimental NMR spectra. For this molecule, a notable feature would be the downfield chemical shift of the hydroxyl proton, characteristic of its involvement in a strong intramolecular hydrogen bond. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can also be simulated using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions. nih.gov The calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, often corresponding to π → π* and n → π* transitions associated with the aromatic system and carbonyl groups. libretexts.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR (cm⁻¹) | Aldehyde C=O stretch | 1685-1700 |

| IR (cm⁻¹) | Ester C=O stretch | 1720-1735 |

| ¹H NMR (ppm) | Phenolic OH | 10.0 - 11.5 |

| UV-Vis (nm) | λmax (π → π*) | ~320 |

Note: These are representative values based on spectroscopic data and calculations for analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the carbonyl groups (both formyl and ester) and the hydroxyl group, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, a positive potential (blue) would be anticipated around the hydroxyl proton and the aldehyde proton, indicating their electrophilic character. researchgate.net Such maps provide a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Non-Linear Optical (NLO) Properties and Associated Theoretical Characterizations

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ). nih.gov These parameters quantify the molecule's response to an applied electric field.

Aromatic compounds containing both electron-donating groups (like the hydroxyl group) and electron-accepting groups (like the formyl and ester groups) can possess a large dipole moment and significant hyperpolarizability values, making them potential NLO materials. scispace.com Quantum chemical calculations, often using DFT or MP2 methods, can compute these properties. nih.gov The calculated values for this compound would help in assessing its potential for NLO applications. The intramolecular charge transfer from the hydroxyl group to the formyl/ester groups across the π-system would be a key factor influencing its NLO response.

Bioactivity and Mechanistic Research of Methyl 2 Formyl 5 Hydroxybenzoate Derivatives in Vitro Focus

Antifungal Activities as Phytoalexin Analogs

Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogenic microorganisms. The structural similarities of Methyl 2-formyl-5-hydroxybenzoate derivatives to natural phytoalexins have prompted investigations into their antifungal properties. Research into synthetic analogs of phytoalexins aims to develop more potent and stable antifungal agents. documentsdelivered.com

Studies on structurally related salicylaldehyde (B1680747) derivatives have demonstrated notable antifungal activity against a range of plant pathogenic fungi. For instance, 4-(diethylamino)salicylaldehyde (B93021) has shown significant inhibitory effects on the mycelial growth of Rhizoctonia solani, a major soil-borne pathogen. While direct studies on this compound as a phytoalexin analog are limited, the activity of related salicylaldehyde compounds suggests a potential avenue for exploration. The development of new fungicides based on natural product analogs, such as rhein (B1680588) derivatives, has also shown promise in overcoming challenges like pathogen resistance and environmental concerns associated with traditional chemical fungicides. mdpi.com

Anti-proliferative and Anti-metastatic Mechanisms Investigated in Cell Lines

The potential of this compound derivatives as anti-cancer agents has been explored through in vitro studies on various cancer cell lines. The focus of this research has been on their ability to inhibit cell proliferation and the key processes of metastasis, such as cell migration and invasion.

While specific data on this compound is scarce, studies on related salicylaldehyde derivatives provide valuable insights. For example, tryptamine (B22526) salicylic (B10762653) acid derivatives have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines, including MGC-803 (gastric), MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical). rsc.org One derivative, N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20), demonstrated potent, broad-spectrum anticancer activity. rsc.org Preliminary mechanistic studies indicated that this compound could inhibit colony formation and migration of MGC-803 cells, arrest the cell cycle at the G2/M phase, and induce apoptosis. rsc.org

Furthermore, research on phytochemicals has highlighted their ability to suppress tumor cell migration, invasiveness, and metastasis formation by influencing various signaling pathways, including PI3K/Akt/mTOR and IL-6/JAK/STAT3. researchgate.net They can also modulate the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cancer invasion. researchgate.net Although direct evidence for this compound is pending, the activities of these related compounds suggest that it and its derivatives may exert anti-metastatic effects through similar mechanisms.

Enzyme Inhibition Studies and Structure-Activity Relationships

The ability of this compound derivatives to inhibit specific enzymes is a key area of mechanistic research. Enzymes such as estrone (B1671321) sulfatase and xanthine (B1682287) oxidase are important therapeutic targets in various diseases.

Estrone Sulfatase: Estrone sulfatase (STS) is a crucial enzyme in the production of estrogens, which play a significant role in the development and progression of hormone-dependent breast cancer. nih.gov The inhibition of STS is therefore a promising strategy for cancer therapy. nih.gov Studies on 4-formylated estrogens have shown that they can act as time- and concentration-dependent inhibitors of STS. nih.gov For example, an estradiol (B170435) derivative with a formyl group at the 4-position demonstrated potent inhibition of STS. nih.gov Conversely, the introduction of a formyl group at the 2-position of 4-formylestrone (B1142821) led to a loss of inhibitory activity. nih.gov While direct studies on this compound are not available, these findings suggest that the position of the formyl group is critical for STS inhibition.

Xanthine Oxidase: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism and its overactivity can lead to hyperuricemia and gout. nih.govnih.gov Several natural and synthetic compounds have been investigated as XO inhibitors. While specific data for this compound is lacking, studies on other phenolic compounds and pyrimidin-5-one analogues have identified potent XO inhibitors. nih.gov Molecular modeling and docking studies have been employed to understand the interactions between these inhibitors and the molybdenum-oxygen-sulfur (MOS) complex, a key component of the XO active site. nih.gov

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of phenolic compounds like this compound derivatives are of significant interest due to the role of oxidative stress in various diseases. The molecular mechanisms underlying their antioxidant activity involve the scavenging of free radicals and the modulation of antioxidant enzyme systems.

Studies on salicylic acid derivatives have shown that compounds like gentisic acid and its esters possess greater radical scavenging capacity than salicylic acid itself. nih.gov This enhanced activity is thought to contribute to their anti-inflammatory properties through single electron or hydrogen atom transfer. nih.gov The antioxidant mechanism of melatonin, which contains a methoxy (B1213986) group at the 5-position of an indole (B1671886) ring, involves the donation of an electron and the formation of a stable intermediate. nih.gov This suggests that the 5-hydroxy group in this compound could play a crucial role in its antioxidant potential.

Receptor Binding and Signaling Pathway Modulation in In Vitro Models

The interaction of small molecules with cellular receptors and the subsequent modulation of signaling pathways are fundamental to their pharmacological effects. While direct evidence for receptor binding and specific signaling pathway modulation by this compound is limited, research on related compounds provides some clues.

For instance, studies on certain opioids have shown that targeting water molecules in the sodium binding pocket of the μ-opioid receptor can modulate its signaling properties. nih.gov This highlights the subtle yet critical interactions that can determine a compound's functional activity. In the context of cancer, new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives have been shown to down-regulate the expression of the oncogene c-Myc in cancer cells, indicating a direct impact on a key signaling pathway involved in cell growth and proliferation. shu.ac.uk These findings underscore the potential for this compound derivatives to interact with specific cellular targets and modulate signaling cascades, although further research is needed to elucidate these mechanisms.

Catalytic Applications Involving Methyl 2 Formyl 5 Hydroxybenzoate

Use as a Precursor for Ligands in Organometallic Catalysis

Methyl 2-formyl-5-hydroxybenzoate serves as an important starting material for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of the aldehyde group of this compound with a primary amine. chemijournal.commdpi.comgsconlinepress.com The resulting Schiff base ligands, often of the salen or salan type, are excellent chelating agents for a variety of transition metals. tsijournals.com The presence of the hydroxyl group in the ortho position to the formyl group is crucial for the formation of stable metal complexes. tsijournals.com

The general synthesis of a Schiff base ligand from this compound is depicted below:

Step 1: Condensation Reaction The formyl group (-CHO) of this compound reacts with a primary amine (R-NH₂) to form an imine or azomethine group (-CH=N-). gsconlinepress.com This reaction is typically carried out under reflux with acid or base catalysis. gsconlinepress.com

Step 2: Complexation with Metal Ions The resulting Schiff base ligand can then be reacted with a metal salt (e.g., of copper, nickel, manganese, or cobalt) to form a stable coordination complex. chemijournal.commdpi.com The metal ion is typically coordinated by the nitrogen atom of the imine and the oxygen atom of the deprotonated hydroxyl group. mdpi.com

These metal complexes of Schiff base ligands have demonstrated significant catalytic activity in a range of organic transformations. chemijournal.commdpi.com For instance, manganese(II) Schiff base complexes have been shown to be highly selective catalysts for the oxidation of alkenes, such as cyclohexene, to form epoxides. chemicalbook.com Similarly, copper(II) complexes with Schiff base ligands have been utilized as catalysts in the oxidative polymerization of phenols. chemicalbook.com The catalytic activity of these complexes is often enhanced by the electronic and steric properties of the substituents on the Schiff base ligand, which can be readily tuned by selecting different primary amines in the initial condensation step. chemijournal.com

Table 1: Examples of Catalytic Applications of Metal Complexes with Salicylaldehyde-derived Schiff Base Ligands

| Metal Ion | Schiff Base Ligand Type | Catalytic Reaction | Reference |

| Manganese(II) | Salen-type | Alkene Epoxidation | chemicalbook.com |

| Copper(II) | Salen-type | Oxidative Polymerization | chemicalbook.com |

| Ruthenium(II) | Bipyridine-functionalized | Hydrogenation of Olefins | chemijournal.com |

| Palladium(II) | P,N-ligands | Asymmetric Allylic Alkylation | mdpi.com |

Participation in Asymmetric Catalytic Transformations

While direct applications of this compound in asymmetric catalysis are not extensively documented in current literature, its derivatives, particularly chiral Schiff bases, hold significant potential in this field. The development of chiral ligands is central to asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.gov

By reacting this compound with a chiral primary amine, a chiral Schiff base ligand can be synthesized. These ligands can then be complexed with a metal center to create a chiral catalyst. The stereochemical information from the chiral ligand is transferred to the catalytic site, influencing the stereochemical outcome of the reaction.

A well-established strategy in asymmetric catalysis involves the use of C2-symmetric ligands, which have been shown to be highly effective in a variety of reactions. nih.gov However, non-symmetrical ligands, which can be readily prepared from precursors like this compound, have also gained prominence and, in some cases, have demonstrated superior enantioselectivity. nih.gov

For example, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands are used in the asymmetric synthesis of tailor-made α-amino acids. nih.gov These complexes can undergo diastereoselective alkylation or Michael additions to produce amino acid derivatives with high enantiomeric excess. Although not specifically employing this compound, these examples highlight the potential for its chiral derivatives to be used in similar asymmetric transformations.

Table 2: Potential Asymmetric Reactions Using Chiral Ligands Derived from Salicylaldehydes

| Reaction Type | Catalyst Type | Potential Chiral Ligand |

| Asymmetric Hydrogenation | Rh(I) or Ru(II) complex | Chiral P,N-ligand |

| Asymmetric Allylic Alkylation | Pd(0) complex | Chiral P,N-ligand |

| Asymmetric Epoxidation | Mn(III) or Cr(III) complex | Chiral Salen-type ligand |

| Asymmetric Aldol (B89426) Reaction | Zn(II) or Cu(II) complex | Chiral Amino-alcohol derived ligand |

Role in Organocatalytic Systems and Reaction Promotion

Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. While direct use of this compound as an organocatalyst is not widely reported, its functional groups suggest potential roles in promoting certain reactions.

The aldehyde functionality, for instance, could participate in reactions like the Morita-Baylis-Hillman (MBH) reaction. In this reaction, an aldehyde reacts with an activated alkene in the presence of a nucleophilic catalyst, such as a tertiary phosphine (B1218219) or amine. While the aldehyde is a substrate in this case, its structural features can influence the reaction's efficiency and selectivity.

Furthermore, derivatives of this compound could be designed to act as organocatalysts. For example, the incorporation of a proline or other chiral amine moiety onto the aromatic ring could lead to the development of novel organocatalysts for asymmetric aldol or Michael reactions. The phenolic hydroxyl group could also participate in hydrogen bonding interactions, potentially influencing the transition state of a reaction and enhancing stereoselectivity.

Although specific research on the organocatalytic applications of this particular compound is limited, the broader field of organocatalysis provides a framework for how its unique combination of functional groups could be exploited for reaction promotion.

Supramolecular Chemistry and Self Assembly of Methyl 2 Formyl 5 Hydroxybenzoate and Its Analogs

Hydrogen Bonding Networks and Crystal Packing Analysis

In the crystal lattice of 5-Formylsalicylic acid, the molecules are organized into planar sheets through a combination of O-H···O and weak C-H···O hydrogen bonds. nih.gov The primary interactions involve the carboxylic acid and hydroxyl groups, which are strong hydrogen bond donors and acceptors. The formyl group also participates in these networks as a hydrogen bond acceptor.

A constitutional isomer, methyl 5-acetyl-2-hydroxybenzoate, also provides insights into the crystal packing of related esters. In its crystal structure, the molecules are essentially planar and are connected to form a three-dimensional network. sci-hub.se This is achieved through hydrogen bonding involving the hydroxyl group and C-H···O interactions. sci-hub.se

Table 1: Crystallographic Data for 5-Formylsalicylic Acid

| Parameter | Value |

| Formula | C₈H₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.843 (3) |

| b (Å) | 16.596 (11) |

| c (Å) | 11.203 (8) |

| β (°) | 94.68 (3) |

| Volume (ų) | 712.3 (9) |

| Z | 4 |

| Source: CCDC 810018 nih.gov |

Table 2: Crystallographic Data for methyl 5-acetyl-2-hydroxybenzoate

| Parameter | Value |

| Formula | C₁₀H₁₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7782 (4) |

| b (Å) | 7.4533 (3) |

| c (Å) | 14.7842 (8) |

| β (°) | 103.364 (2) |

| Volume (ų) | 941.1 |

| Z | 4 |

| Source: CCDC 1041106 sci-hub.seresearchgate.net |

Co-crystal Formation and Identification of Supramolecular Synthons

Co-crystals are multi-component crystals held together by non-covalent interactions, often hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of a compound. For Methyl 2-formyl-5-hydroxybenzoate, the presence of multiple functional groups—hydroxyl, formyl, and methyl ester—provides several opportunities for the formation of robust supramolecular synthons with suitable co-formers.

A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by intermolecular interactions. The predictability of these synthons is a cornerstone of crystal engineering. For this compound, several potential synthons can be identified:

Hydroxyl-Carboxylic Acid Synthon: The phenolic hydroxyl group can form a strong and reliable O-H···O hydrogen bond with the carboxylic acid group of a co-former. This is a very common and robust synthon in co-crystal design.

Hydroxyl-Amide Synthon: Similarly, the hydroxyl group can interact with the amide functionality of a co-former.

Formyl-Hydroxyl Synthon: The formyl group's carbonyl oxygen can act as a hydrogen bond acceptor for a hydroxyl group from a co-former.

Ester-Hydroxyl Synthon: The carbonyl oxygen of the methyl ester group can also participate in hydrogen bonding as an acceptor.

The parent molecule, 5-Formylsalicylic acid, with its carboxylic acid group, readily forms synthons. For instance, it forms a planar sheet structure through intermolecular O-H···O hydrogen bonds. nih.gov This tendency to form extended hydrogen-bonded networks highlights the potential of its derivatives, like this compound, to engage in co-crystal formation.

The selection of an appropriate co-former is crucial and is often guided by the pKa relationship between the active pharmaceutical ingredient (API) and the co-former. A ΔpKa (pKa of the base - pKa of the acid) between 0 and 3 generally favors the formation of a co-crystal over a salt.

Host-Guest Interactions and Principles of Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. The principles of molecular recognition, which include factors like size, shape, and electronic complementarity, govern these interactions.

While there are no specific studies on the host-guest chemistry of this compound, its molecular structure suggests potential for such interactions. The aromatic ring can participate in π-π stacking interactions, a common feature in host-guest systems. This would allow it to potentially intercalate into layered host structures or to act as a host for small, flat guest molecules.

The functional groups on the molecule could also play a role in binding specific guests. The hydroxyl and formyl groups could form specific hydrogen bonds with a guest molecule that has complementary donor and acceptor sites. For example, a guest molecule with multiple hydrogen bond donor groups could be encapsulated through interactions with the carbonyl oxygens of the ester and formyl groups and the hydroxyl oxygen of the host.

The study of salicylaldehyde (B1680747) derivatives has shown their ability to form Schiff bases with amines, which can then act as chelating ligands for metal ions. chemicalbook.com This indicates that the formyl group of this compound could potentially react to form larger structures capable of encapsulating guest species. Furthermore, research on 5-ureidosalicylic acid, another derivative of salicylic (B10762653) acid, has demonstrated the formation of pillared salt inclusion complexes that can incorporate various guest molecules. nih.gov This illustrates the capacity of substituted salicylic acid frameworks to form host-guest assemblies.

Advanced Materials Science Applications of Methyl 2 Formyl 5 Hydroxybenzoate Derivatives

Integration into Polymer Chemistry and Polymer Precursor Development

The presence of both a formyl (-CHO) and a hydroxyl (-OH) group on the benzene (B151609) ring of Methyl 2-formyl-5-hydroxybenzoate makes it an ideal candidate for the synthesis of various polymers. These functional groups can participate in a range of polymerization reactions, leading to the formation of polymers with tailored properties.

One of the most prominent applications of salicylaldehyde (B1680747) derivatives, such as this compound, is in the formation of Schiff base polymers , also known as polyazomethines or polyimines. researchgate.net The formyl group can readily react with primary amines through a condensation reaction to form an imine (-C=N-) linkage, which constitutes the backbone of these polymers. researchgate.net The hydroxyl group in the ortho position to the formyl group can play a crucial role in the properties of the resulting polymer, often participating in intramolecular hydrogen bonding which enhances thermal stability. semanticscholar.org The reaction between a dicarbonyl compound, for which a derivative of this compound could serve as a precursor, and a diamine is a common method for synthesizing Schiff base polymers. researchgate.net These polymers are noted for their thermal stability, low density, and potential for high conductivity. researchgate.net

Furthermore, the hydroxyl and methyl ester functionalities allow for its use in the synthesis of polyesters . The hydroxyl group can react with a carboxylic acid or an acyl chloride, and the methyl ester can undergo transesterification. This dual reactivity enables its incorporation into polyester (B1180765) chains, potentially imparting specific functionalities such as metal-chelating sites or points for further chemical modification. The synthesis of functionalized poly(hydroxybenzoate-co-lactide) derivatives has demonstrated the importance of functional groups on the monomer for the final properties of the polymer, such as antimicrobial activity. acs.org

The development of polymer precursors from salicylaldehyde derivatives is an active area of research. For instance, salicylaldehyde-functionalized polyethyleneimine has been synthesized and used for controlled release applications, highlighting the utility of incorporating such molecules into polymer structures. researchgate.netresearchgate.net

Table 1: Polymerization Reactions Involving Functional Groups of this compound Derivatives

| Functional Group | Type of Polymerization | Resulting Linkage/Polymer Type | Potential Properties of Resulting Polymer |

| Formyl (-CHO) | Polycondensation with amines | Imine (-C=N-), Schiff Base Polymer | Thermal stability, conductivity, chelating properties researchgate.netsemanticscholar.org |

| Hydroxyl (-OH) | Polycondensation with carboxylic acids/esters | Ester (-COO-), Polyester | Functional group carrier, biodegradability acs.org |

| Methyl Ester (-COOCH₃) | Transesterification | Ester (-COO-), Polyester | Functional group carrier, biodegradability acs.org |

Application in the Design and Synthesis of Functional Organic Materials

The unique electronic and structural characteristics of this compound derivatives make them valuable precursors for a range of functional organic materials, including those with specific optical and electronic properties.

The salicylaldehyde moiety is a well-known platform for designing molecules with excited-state intramolecular proton transfer (ESIPT) properties. acs.org This process can lead to a large Stokes shift, which is advantageous for applications such as fluorescent dyes and organic electronics. acs.org The substitution pattern on the salicylaldehyde ring can significantly influence these photophysical properties. acs.org

Moreover, derivatives of hydroxybenzoic acids are key components in the construction of metal-organic frameworks (MOFs) . rsc.orgnih.govresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The carboxylate group (which can be obtained from the hydrolysis of the methyl ester in this compound) and the hydroxyl group can both coordinate with metal centers, leading to the formation of robust, three-dimensional structures. rsc.orgnih.govresearchgate.net These materials have exceptionally high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and sensing. youtube.com For example, MOFs based on p-hydroxybenzoic acid have been synthesized and used as catalysts for ring-opening polymerization. rsc.orgnih.govresearchgate.net

The ability to form Schiff bases also extends to the synthesis of discrete molecular complexes with interesting properties. Schiff base ligands derived from salicylaldehydes are known to form stable complexes with a variety of metal ions, and these complexes can exhibit catalytic activity, and interesting magnetic or optical properties. semanticscholar.org

Table 2: Functional Organic Materials Derived from this compound Precursors

| Material Type | Key Functional Groups Utilized | Principle of Functionality | Potential Applications |

| Fluorescent Dyes | Formyl, Hydroxyl | Excited-State Intramolecular Proton Transfer (ESIPT) acs.org | Organic electronics, sensors, imaging acs.org |

| Metal-Organic Frameworks (MOFs) | Carboxylate (from ester hydrolysis), Hydroxyl | Coordination with metal ions to form porous structures rsc.orgnih.govresearchgate.netyoutube.com | Gas storage, catalysis, separation rsc.orgnih.govresearchgate.netyoutube.com |